molecular formula C38H40N2O6S2 B1388888 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate CAS No. 1265911-67-8

1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate

Cat. No. B1388888
M. Wt: 684.9 g/mol
InChI Key: YDPGNOQMPYACHP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate (BMQMS) is an organic compound with a wide range of applications in scientific research. It is a quaternary ammonium salt, which is composed of two quinoline-based moieties, 1,1'-(butane-1,4-diyl)bis(4-methylquinolin-1-ium) and 4-methylbenzenesulfonate. BMQMS is a highly water-soluble compound and is used as a surfactant and emulsifier in various applications. It has been used in numerous biochemical and physiological studies, and its unique properties have enabled it to be used in a variety of lab experiments.

Scientific Research Applications

1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate has been used in a variety of scientific research applications, including cell culture, drug delivery, and protein engineering. In cell culture, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate has been used as a surface-active agent to improve the efficiency of cell attachment, growth, and proliferation. In drug delivery, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate has been used as a surfactant to improve the solubility of drugs, allowing them to be more easily absorbed by the body. Additionally, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate has been used in protein engineering to modify the surface properties of proteins, allowing them to be more easily manipulated.

Mechanism Of Action

1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate acts as a surfactant and emulsifier, which allows it to improve the solubility of drugs and proteins. The quaternary ammonium salt moiety of 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate is hydrophilic and interacts with water molecules, while the 4-methylbenzenesulfonate moiety is hydrophobic and interacts with non-polar molecules. This allows 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate to solubilize hydrophobic molecules, such as drugs and proteins, and improve their solubility in aqueous solutions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate are largely dependent on the application. In cell culture, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate has been shown to improve the efficiency of cell attachment, growth, and proliferation. In drug delivery, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate has been shown to improve the solubility of drugs, allowing them to be more easily absorbed by the body. Additionally, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate has been shown to modify the surface properties of proteins, allowing them to be more easily manipulated.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate in lab experiments is its high solubility in aqueous solutions. This allows 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate to be used in a variety of applications, such as cell culture and drug delivery, where it can improve the efficiency of cell attachment, growth, and proliferation. Additionally, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate can be used to modify the surface properties of proteins, allowing them to be more easily manipulated.
However, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate also has some limitations. For example, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate is not very stable in acidic environments and can be degraded by strong acids. Additionally, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate can be toxic to cells, so it should be used with caution.

Future Directions

The applications of 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate are still being explored, and there are a number of potential future directions. For example, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate could be used in gene delivery systems to improve the efficiency of gene transfer. Additionally, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate could be used in tissue engineering to improve the efficiency of cell attachment and growth. Additionally, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate could be used in drug delivery systems to improve the solubility and absorption of drugs. Finally, 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate could be used in protein engineering to modify the surface properties of proteins, allowing them to be more easily manipulated.

properties

IUPAC Name

4-methylbenzenesulfonate;4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2.2C7H8O3S/c1-19-13-17-25(23-11-5-3-9-21(19)23)15-7-8-16-26-18-14-20(2)22-10-4-6-12-24(22)26;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-6,9-14,17-18H,7-8,15-16H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPGNOQMPYACHP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C2=CC=CC=C12)CCCC[N+]3=CC=C(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate
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